3-(1-Cyclopropyl-1H-indol-4-yl)propanoic acid
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Overview
Description
3-(1-Cyclopropyl-1H-indol-4-yl)propanoic acid is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a cyclopropyl group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropyl-1H-indol-4-yl)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane.
Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction, where the indole ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropyl-1H-indol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid, nitrating agents (nitric acid) in sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Scientific Research Applications
3-(1-Cyclopropyl-1H-indol-4-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Cyclopropyl-1H-indol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity and leading to biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Indole-3-propionic acid: Another indole derivative with antioxidant properties and potential neuroprotective effects.
Indole-3-butyric acid: A synthetic plant growth regulator with applications in agriculture.
Uniqueness
3-(1-Cyclopropyl-1H-indol-4-yl)propanoic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(1-cyclopropylindol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(17)7-4-10-2-1-3-13-12(10)8-9-15(13)11-5-6-11/h1-3,8-9,11H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQKRIWAQOVEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C=CC=C32)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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